2-Heptyl-2-cyclohexenone
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Overview
Description
2-Heptyl-2-cyclohexenone is an organic compound with the molecular formula C13H22O It is a derivative of cyclohexenone, characterized by the presence of a heptyl group at the second position of the cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-2-cyclohexenone typically involves the Birch reduction of o-anisic acid followed by alkylation. The process begins with the reduction of o-anisic acid in liquid ammonia, using sodium as the reducing agent. The resulting carbanion is then alkylated with 1-bromoheptane to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Heptyl-2-cyclohexenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed under controlled conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexenone derivatives.
Scientific Research Applications
2-Heptyl-2-cyclohexenone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fragrances and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Heptyl-2-cyclohexenone involves its interaction with various molecular targets. For instance, in cycloaddition reactions, the compound undergoes a stepwise mechanism, forming transition states that lead to the final product. The activation energies and stability of the intermediates play crucial roles in determining the reaction pathway .
Comparison with Similar Compounds
Cyclohexenone: A simpler analog without the heptyl group.
2-Methyl-2-cyclohexenone: A similar compound with a methyl group instead of a heptyl group.
Uniqueness: 2-Heptyl-2-cyclohexenone is unique due to its longer alkyl chain, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where longer alkyl chains are beneficial .
Properties
CAS No. |
87588-68-9 |
---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-heptylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22O/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14/h10H,2-9,11H2,1H3 |
InChI Key |
HBAHZZVIEFRTEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CCCCC1=O |
Origin of Product |
United States |
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